[4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE
Overview
Description
[4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound that features a piperazine ring substituted with a dichlorobenzyl group and a furoyl group linked to a tetrafluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with piperazine under basic conditions to form 1-(2,4-dichlorobenzyl)piperazine.
Synthesis of the furoyl intermediate: The furoyl group is introduced by reacting 2-furoic acid with appropriate reagents to form an activated ester or acid chloride, which then reacts with the piperazine derivative.
Introduction of the tetrafluorophenoxy group: The final step involves the reaction of the furoyl-piperazine intermediate with 2,3,5,6-tetrafluorophenol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:
Substitution reactions: The dichlorobenzyl and tetrafluorophenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The furoyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
[4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. The dichlorobenzyl and tetrafluorophenoxy groups may contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorobenzyl)piperazine
- 1-(2,6-dichlorobenzyl)piperazine
- 1-(2,3,4-trimethoxybenzyl)piperazine
Uniqueness
[4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to the combination of its structural features, which include a dichlorobenzyl group, a furoyl group, and a tetrafluorophenoxy moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F4N2O3/c24-14-2-1-13(16(25)9-14)11-30-5-7-31(8-6-30)23(32)19-4-3-15(34-19)12-33-22-20(28)17(26)10-18(27)21(22)29/h1-4,9-10H,5-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWILFTZTKXGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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